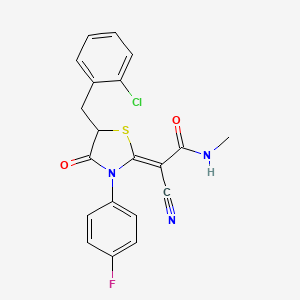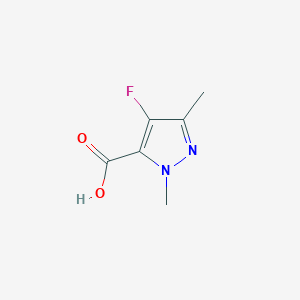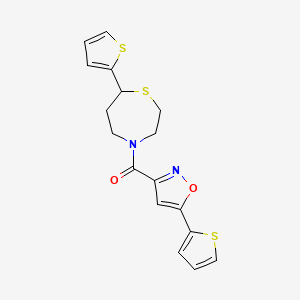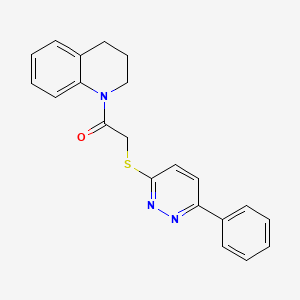![molecular formula C26H34N2O5 B3007982 2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide CAS No. 921811-58-7](/img/structure/B3007982.png)
2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , 2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide, is a complex molecule that appears to be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar structures such as 2-phenylbenzothiazoles and oxazole derivatives have been synthesized and evaluated for their biological activities, including antitumor and anti-inflammatory properties .
Synthesis Analysis
The synthesis of related compounds involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions to yield 2-phenylbenzothiazoles . Another synthesis route for oxazole derivatives includes the reaction of 3,4-dimethoxybenzoyl chloride with chiral auxiliary-bearing isocyanides . These methods suggest that the synthesis of the compound would likely involve multi-step organic reactions, possibly including the formation of amide bonds, ring closures, and the introduction of substituents through various organic transformations.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For instance, the molecular structure of a strongly fluorescent oxazole derivative was determined by X-ray means . This suggests that the molecular structure of the compound could also be analyzed using similar techniques to understand its stereochemistry and conformation.
Chemical Reactions Analysis
The chemical reactions of related compounds involve interactions with biological targets. For example, the antitumor activity of 2-phenylbenzothiazoles does not rely on the induction of CYP1A1 expression, indicating a different mechanism of action compared to other compounds in the same class . Similarly, the anti-inflammatory activity of thiazolidinone derivatives involves protein denaturation and binding affinity towards human serum albumin (HSA) as revealed by molecular docking studies . These insights suggest that the compound may also undergo specific chemical reactions with biological targets, contributing to its potential pharmacological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, fluorescence quantum yields, and stability, can be inferred from their molecular structures and substituents. The high fluorescence quantum yields of certain oxazole derivatives indicate that the compound may also exhibit fluorescence properties, which could be useful in biological imaging applications . The anti-inflammatory activity and ulcerogenic toxicity studies of thiazolidinone derivatives provide insights into the therapeutic index and safety profile of such compounds .
Scientific Research Applications
Antiallergic Activity
Compounds structurally related to 2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide have been synthesized and demonstrated to be orally active antiallergic agents. These include derivatives of 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid, which exhibited potent inhibitory effects on passive cutaneous anaphylaxis and IgG1-mediated bronchoconstriction, showing the potential for clinical evaluation as antiallergic agents (Ohshima et al., 1992).
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones designed, synthesized, and evaluated demonstrated broad-spectrum antitumor activity, with certain compounds being significantly more potent than the positive control 5-FU. This indicates the potential use of these compounds in cancer therapy, highlighting the role of structural modifications in enhancing antitumor efficacy (Asgari et al., 2016).
Anti-inflammatory and Antimicrobial Agents
Research into the derivatives of benzoxazepine, benzothiazepine, and benzodiazepine bearing an aryl sulfonate moiety has shown these compounds to possess antimicrobial and anti-inflammatory properties. This suggests the versatility of the core structure in addressing various inflammatory and bacterial infections, providing a foundation for developing new therapeutic agents (Kendre et al., 2015).
Novel Synthesis Approaches
The synthesis and characterization of compounds related to 2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide, involving innovative synthetic routes such as Ugi four-component reaction followed by click and N-arylation reactions, demonstrate the evolving methodologies in medicinal chemistry to create potent bioactive molecules (Asgari et al., 2019).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-17(2)11-12-28-20-9-8-19(15-22(20)33-16-26(3,4)25(28)30)27-24(29)14-18-7-10-21(31-5)23(13-18)32-6/h7-10,13,15,17H,11-12,14,16H2,1-6H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSWPSZGCPOOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B3007901.png)
![N-[4-(difluoromethylsulfonyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide](/img/structure/B3007903.png)

![[5-(3-Chloro-4-methylphenyl)furan-2-yl]methanol](/img/structure/B3007906.png)


![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline hydrochloride](/img/structure/B3007909.png)
![2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B3007912.png)
![N-(3-{[3-(2-ethylphenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B3007914.png)

![N-[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B3007917.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide](/img/structure/B3007919.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B3007921.png)
![6-[(4-Bromophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007922.png)